1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine
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Overview
Description
1-(7,7-Dimethylbicyclo[221]heptan-1-yl)-N-methylmethanamine is a bicyclic amine compound with a unique structure It is characterized by a bicyclo[221]heptane ring system with two methyl groups at the 7-position and a methylamine group attached to the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine typically involves the reaction of camphene with methylamine. . The reaction conditions generally require room temperature and a controlled environment to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: A related compound with a ketone functional group instead of an amine.
7,7-Dimethylbicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride: A sulfonyl chloride derivative with similar structural features.
Uniqueness
1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine is unique due to its specific amine functional group and the presence of the bicyclic ring system. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H21N |
---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
1-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H21N/c1-10(2)9-4-6-11(10,7-5-9)8-12-3/h9,12H,4-8H2,1-3H3 |
InChI Key |
GRUXZZLZJDSZEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(CC2)CNC)C |
Origin of Product |
United States |
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